molecular formula C8H8BrNO B2864528 7-Bromo-2,3-dihydro-1-benzofuran-4-amine CAS No. 1368214-42-9

7-Bromo-2,3-dihydro-1-benzofuran-4-amine

Cat. No.: B2864528
CAS No.: 1368214-42-9
M. Wt: 214.062
InChI Key: VDXFVXVRUDZOQZ-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1-benzofuran-4-amine is a chemical compound with the molecular formula C8H8BrNO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 4th position of the benzofuran ring .

Scientific Research Applications

7-Bromo-2,3-dihydro-1-benzofuran-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 7-Bromo-2,3-dihydro-1-benzofuran-4-amine are not available, benzofuran derivatives have shown significant potential in medical research. For instance, some substituted benzofurans have demonstrated dramatic anticancer activities . Therefore, further exploration of the bioactivity of this compound and similar compounds could be a promising direction for future research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine typically involves the bromination of 2,3-dihydro-1-benzofuran followed by amination. One common method is the bromination of 2,3-dihydro-1-benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromo-2,3-dihydro-1-benzofuran is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1-benzofuran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzofuran derivatives, oxides, and reduced amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom at the 7th position in 7-Bromo-2,3-dihydro-1-benzofuran-4-amine imparts unique chemical and biological properties compared to its analogs. This substitution can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest in various research fields .

Properties

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXFVXVRUDZOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368214-42-9
Record name 7-bromo-2,3-dihydro-1-benzofuran-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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